molecular formula C11H12N4O3 B2439198 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 959243-39-1

3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2439198
CAS No.: 959243-39-1
M. Wt: 248.242
InChI Key: KIWLLYZJAFLHJK-UHFFFAOYSA-N
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Description

3-Ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 959243-39-1) is a synthetically designed purine-fused heterocyclic compound with a molecular formula of C11H12N4O3 and a molecular weight of 248.24 g/mol . This complex scaffold belongs to a class of oxazolopurine derivatives that are of significant interest in medicinal chemistry and oncology research, particularly for their potential as caspase activators and inducers of apoptosis (programmed cell death) . The compound's structural framework incorporates both purine and oxazole ring systems, which are known to contribute to diverse biological activities and protein binding capabilities. Researchers utilize this compound primarily as a key intermediate in the development of novel therapeutic agents, especially for investigating cell death pathways in cancer biology . The mechanism of action for related compounds in this class involves triggering the caspase cascade, a crucial process in apoptosis that cancer cells often evade . By activating these dormant apoptotic pathways, such compounds provide valuable tools for understanding cancer cell resistance and developing targeted anti-neoplastic strategies. The structural similarity to other purine-fused heterocycles described in patent literature supports its research utility in exploring new approaches to overcome limitations of conventional chemotherapeutic agents . This specialized chemical is offered exclusively for research applications in laboratory settings. It is supplied with comprehensive documentation including structural identification data and handling guidelines. Available in quantities ranging from 1mg to 25mg, this product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-ethyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-4-14-9(16)7-8(13(3)11(14)17)12-10-15(7)5-6(2)18-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWLLYZJAFLHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of related heterocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can produce a variety of substituted oxazolo[2,3-f]purines.

Scientific Research Applications

3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both oxazole and purine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

The chemical structure of 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₂N₄O₂
Molecular Weight196.22 g/mol
IUPAC Name3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

This compound features a purine base modified with an ethyl group and two methyl groups on the oxazole ring. Its unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

Research has indicated that 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Fungal Strains Tested : Candida albicans
  • Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL depending on the strain.

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In various cancer cell lines, including breast and colon cancer cells, it demonstrated the following effects:

  • Cell Viability Reduction : Up to 70% at concentrations of 50 µM after 48 hours.
  • Mechanism of Action : Induction of apoptosis via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol.

Enzyme Inhibition

Additionally, studies have shown that this compound can inhibit specific enzymes involved in nucleic acid metabolism:

  • Target Enzymes : Adenosine deaminase and xanthine oxidase.
  • Inhibition Rate : Up to 50% at concentrations of 100 µM.

This inhibition may contribute to its observed biological activities and suggests potential therapeutic applications in conditions like gout and certain cancers.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study found that treatment with 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione significantly reduced bacterial load in vitro compared to control groups.

Case Study 2: Anticancer Properties

In another investigation by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. The study concluded that this compound could be further explored as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-ethyl-1,7-dimethyloxazolo[2,3-f]purine-2,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization to form the oxazolo-purine core. Key steps include:

  • Cyclization : Reacting 5,6-diaminouracil derivatives with hydroxy acids under alkaline conditions to form the fused oxazolo[2,3-f]purine scaffold .
  • Alkylation : Introducing ethyl and methyl groups at positions 3, 1, and 7 using alkylating agents (e.g., ethyl iodide) in solvents like DMF or THF .
  • Purification : Recrystallization or column chromatography to isolate the final product (>95% purity) .
    • Critical Parameters : Temperature control (60-80°C for cyclization), solvent polarity, and stoichiometric ratios of alkylating agents significantly impact yield (typically 40-60%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify regiochemistry of ethyl/methyl substituents (e.g., methyl singlet at δ 3.2 ppm for N1-CH3_3) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C12_{12}H14_{14}N4_4O3_3; theoretical [M+H]+^+ = 263.104) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Recommended Assays :

  • Adenosine Receptor Binding : Competitive binding assays using A2A_{2A} receptor-expressing membranes (IC50_{50} values compared to reference ligands like CGS-21680) .
  • Enzymatic Stability : Incubation with liver microsomes (human/rat) and HPLC analysis to measure metabolic half-life .

Advanced Research Questions

Q. How can conflicting data on A2A_{2A} receptor affinity be resolved?

  • Strategies :

  • Binding Assay Optimization : Use homogeneous time-resolved fluorescence (HTRF) to minimize nonspecific binding artifacts .
  • Structural Confirmation : X-ray crystallography of the compound-receptor complex to validate binding modes .
  • Control Experiments : Compare results with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify substituent-specific effects .

Q. What computational approaches predict the compound’s interaction with A2A_{2A} receptors?

  • Methods :

  • Molecular Docking : Glide or AutoDock Vina to simulate binding in the receptor’s orthosteric site (validate with co-crystal structures of ZM241385) .
  • Molecular Dynamics (MD) : 100-ns simulations in explicit lipid bilayers to assess stability of hydrogen bonds (e.g., between purine core and Asn253) .
    • Data Interpretation : Free energy calculations (MM-GBSA) to rank binding affinities relative to known ligands .

Q. How do electronic effects of substituents influence adenosine receptor selectivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Methoxy or chloro substituents at position 8 enhance A2A_{2A} selectivity (ΔKi_i = 0.1–1.0 μM) by stabilizing receptor hydrophobic pockets .
  • Steric Effects : Bulkier groups (e.g., phenoxyphenyl) reduce affinity due to steric clashes with transmembrane helix 7 .
    • Experimental Validation : Synthesize derivatives with modified substituents and compare binding profiles .

Notes

  • Contradiction Management : Discrepancies in biological data often arise from assay variability. Standardize protocols using guidelines from the NIH Psychoactive Drug Screening Program .
  • Advanced Purification : Employ preparative HPLC with gradient elution (ACN/H2_2O + 0.1% TFA) for >99% purity in pharmacological studies .

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